5-Bromo-4-(tributylstannyl)pyrimidine

概要

説明

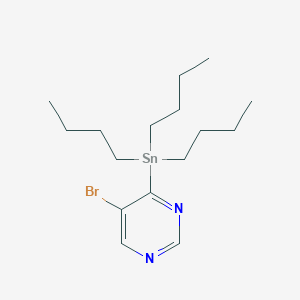

5-Bromo-4-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C16H29BrN2Sn and a molecular weight of 448.03 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a tributylstannyl group at the 4-position of the pyrimidine ring. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry and material science.

準備方法

The synthesis of 5-Bromo-4-(tributylstannyl)pyrimidine typically involves the stannylation of 5-bromo-4-chloropyrimidine. The reaction is carried out using tributylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

化学反応の分析

5-Bromo-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles, such as aryl halides, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding pyrimidine oxide or reduction to remove the stannyl group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

5-Bromo-4-(tributylstannyl)pyrimidine has the molecular formula and a molecular weight of 448.03 g/mol. Its structure features a pyrimidine ring substituted with a bromine atom and a tributylstannyl group, which enhances its reactivity in chemical transformations.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of various organic compounds. Its stannyl group can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This property is particularly valuable in constructing complex molecular architectures used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pyrimidine Derivatives

Research has demonstrated the utility of this compound in synthesizing novel pyrimidine derivatives that exhibit biological activity. For instance, it has been employed as a precursor in reactions leading to compounds with potential anticancer properties, leveraging its ability to undergo nucleophilic substitution reactions .

Medicinal Chemistry

Pharmaceutical Applications

The compound has been explored for its potential in medicinal chemistry, particularly as a precursor for drug development. Its derivatives have shown promise in modulating biological targets relevant to cancer therapy. For example, pyrimidine derivatives derived from this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth .

Targeting Cancer Pathways

Studies indicate that certain derivatives can act as modulators of immune responses against tumors, enhancing the efficacy of existing cancer therapies such as chemotherapy and immunotherapy . This positions this compound as a critical component in developing combination therapies aimed at improving patient outcomes.

Material Science

Functional Materials Development

In material science, this compound is utilized to create functional materials with tailored properties. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a ligand in metal-organic frameworks (MOFs), contributing to advancements in catalysis and sensor technology.

Table: Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Polymer Chemistry | Incorporation into polymers for enhanced properties | Conductive polymers |

| Catalysis | Acts as a ligand in catalytic systems | Metal-organic frameworks (MOFs) |

| Sensor Technology | Development of sensors based on organotin chemistry | Detection of environmental pollutants |

Environmental Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact due to the toxicity associated with organotin compounds. Safety protocols must be adhered to during synthesis and application to mitigate potential risks to human health and ecosystems .

作用機序

The mechanism of action of 5-Bromo-4-(tributylstannyl)pyrimidine is primarily related to its role as a synthetic intermediate. In cross-coupling reactions, the tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the transfer of the stannyl group to the electrophile.

類似化合物との比較

5-Bromo-4-(tributylstannyl)pyrimidine can be compared with other similar compounds, such as:

- 2-Methyl-5-(tributylstannyl)pyridine

- 3-Methyl-5-(tributylstannyl)pyridine

- 3-Fluoro-5-(tributylstannyl)pyridine

- 2-Chloro-4-(tributylstannyl)pyrimidine

- 5-Chloro-3-(tributylstannyl)pyridine

These compounds share the tributylstannyl group but differ in the substitution pattern on the pyrimidine or pyridine ring. The unique combination of the bromine atom and the tributylstannyl group in this compound provides distinct reactivity and synthetic utility .

生物活性

5-Bromo-4-(tributylstannyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of tributylstannyl groups. The general synthetic route can be outlined as follows:

- Starting Material : 4-(tributylstannyl)pyrimidine is synthesized from pyrimidine derivatives.

- Bromination : The compound undergoes bromination at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

- Purification : The resulting product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.

Antiparasitic Activity

Research has shown that certain pyrimidine derivatives exhibit antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves the inhibition of adenosine transporters, which are crucial for the parasite's survival. A study indicated that compounds with similar structural features to this compound demonstrated significant inhibition against T. brucei, suggesting that this compound may share similar properties .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, a related study found that 5-bromo-substituted pyrimidines exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.0 |

| 5-Bromo-pyrimidine analog | MCF-7 | 10.5 |

| Control (untreated) | - | - |

Case Study 1: Antiparasitic Efficacy

In a controlled study, this compound was tested against drug-resistant strains of T. brucei. The results indicated that the compound retained efficacy against these strains, demonstrating a promising profile for further development as an antiparasitic agent .

Case Study 2: Cancer Cell Line Studies

In another investigation, various derivatives of brominated pyrimidines were screened against different human cancer cell lines. The study highlighted that modifications at the C-5 position significantly influenced the biological activity. The presence of a tributyltin moiety was found to enhance cellular uptake and retention within the cancer cells, leading to increased cytotoxicity .

特性

IUPAC Name |

(5-bromopyrimidin-4-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYOUOICUXMAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BrN2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。